Cas no 90721-36-1 (4-Cinnolinol, 6-bromo-7-methyl-)
4-Cinnolinol, 6-bromo-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Cinnolinol, 6-bromo-7-methyl-
- 90721-36-1
- EN300-681474
- 6-bromo-7-methyl-1,4-dihydrocinnolin-4-one
- DTXSID201307463
- 6-Bromo-7-methyl-4-cinnolinol
-
- Inchi: 1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)4-11-12-8/h2-4H,1H3,(H,12,13)
- InChI Key: BSLSQVLTGPFELR-UHFFFAOYSA-N
- SMILES: BrC1=CC2C(C=NNC=2C=C1C)=O
Computed Properties
- Exact Mass: 237.97418Da
- Monoisotopic Mass: 237.97418Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 41.5Ų
4-Cinnolinol, 6-bromo-7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681474-0.05g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 0.05g |
$912.0 | 2023-06-03 | ||
| Enamine | EN300-681474-0.1g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 0.1g |
$956.0 | 2023-06-03 | ||
| Enamine | EN300-681474-0.25g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 0.25g |
$999.0 | 2023-06-03 | ||
| Enamine | EN300-681474-0.5g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 0.5g |
$1043.0 | 2023-06-03 | ||
| Enamine | EN300-681474-1.0g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-681474-2.5g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 2.5g |
$2127.0 | 2023-06-03 | ||
| Enamine | EN300-681474-5.0g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-681474-10.0g |
6-bromo-7-methyl-1,4-dihydrocinnolin-4-one |
90721-36-1 | 10g |
$4667.0 | 2023-06-03 |
4-Cinnolinol, 6-bromo-7-methyl- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-Cinnolinol, 6-bromo-7-methyl-
4-Cinnolinol, 6-bromo-7-methyl- (CAS No. 90721-36-1): A Comprehensive Overview in Modern Chemical Biology
4-Cinnolinol, 6-bromo-7-methyl-, identified by its Chemical Abstracts Service number (CAS No. 90721-36-1), is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule, characterized by a fused benzene and pyridine ring system, exhibits a unique combination of functional groups that make it a versatile scaffold for the development of novel bioactive agents.
The molecular structure of 4-cinnolinol, 6-bromo-7-methyl- includes a hydroxyl group at the 4-position of the cinnoline core, a bromine atom at the 6-position, and a methyl group at the 7-position. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable intermediate in synthetic chemistry and a potential lead compound for drug discovery. The presence of both electrophilic and nucleophilic centers in its structure allows for diverse functionalization strategies, enabling researchers to tailor its properties for specific applications.
In recent years, there has been growing interest in exploring the pharmacological potential of cinnoline derivatives. The hydroxyl group in 4-cinnolinol, 6-bromo-7-methyl- can participate in hydrogen bonding interactions, which is crucial for binding to biological targets with high affinity. Additionally, the bromine atom serves as a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in constructing complex molecular architectures.
One of the most compelling aspects of 4-cinnolinol, 6-bromo-7-methyl- is its potential as a scaffold for developing small-molecule inhibitors targeting various disease-related pathways. For instance, studies have shown that cinnoline derivatives can interact with enzymes and receptors involved in cancer metabolism and signaling. The methyl group at the 7-position may influence the compound's solubility and metabolic stability, factors that are critical for its biological activity and pharmacokinetic properties.
Recent advancements in computational chemistry have enabled more efficient screening of cinnoline-based compounds for their biological activity. Molecular docking simulations have been used to predict how 4-cinnolinol, 6-bromo-7-methyl- might interact with target proteins, providing insights into its potential therapeutic effects. These computational approaches have accelerated the discovery process by allowing researchers to prioritize promising candidates for experimental validation.
The synthesis of 4-cinnolinol, 6-bromo-7-methyl- involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include bromination of a precursor molecule followed by selective methylation and hydroxylation. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluations. The development of efficient synthetic routes has been instrumental in making this compound more accessible for research purposes.
In the realm of drug discovery, 4-cinnolinol, 6-bromo-7-methyl- has been investigated as a potential candidate for treating neurological disorders. The cinnoline scaffold is known to penetrate the blood-brain barrier effectively, making it an attractive choice for developing central nervous system (CNS) drugs. Preliminary studies have suggested that derivatives of this compound may modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease.
The bromine substituent in 4-cinnolinol, 6-bromo-7-methyl- also opens up possibilities for developing radiolabeled analogs using positron emission tomography (PET) imaging techniques. PET scans are widely used in clinical diagnostics to visualize biological processes at the molecular level. By incorporating radioactive isotopes into this compound, researchers can create probes that help in understanding disease mechanisms and monitoring therapeutic responses.
The growing body of research on cinnoline derivatives underscores their significance as pharmacophores in modern medicine. The unique structural features of compounds like 4-cinnolinol, 6-bromo-7-methyl-, combined with their diverse biological activities, make them valuable tools for both academic research and industrial drug development. As new synthetic methods and analytical techniques continue to emerge, the potential applications of these molecules are likely to expand further.
In conclusion, 4-cinnolinol, 6-bromo-7-methyl-, with its CAS number 90721-36-1, represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its potential applications span multiple areas of medicine, from oncology to neurology, highlighting its versatility as a chemical entity. As research progresses,this compound will continue to be a subject of intense investigation,offering new insights into disease treatment strategies.
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